Giractidum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

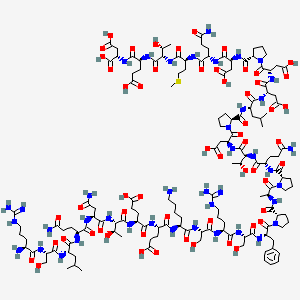

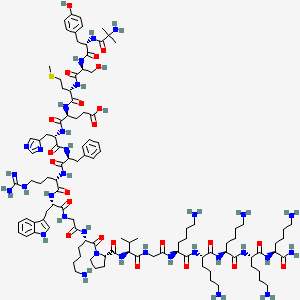

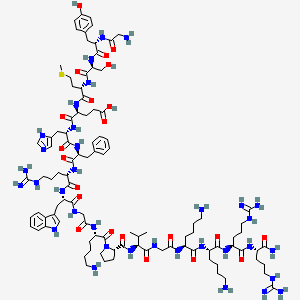

Giractide ist ein Polypeptidhormon, das den ersten achtzehn Aminosäureresten von Corticotropin entspricht, wobei 1-Serin durch Glycin ersetzt wurde . Es hat die Summenformel C₁₀₀H₁₅₆N₃₄O₂₂S und eine Molekülmasse von 2218,62 g/mol . Giractide wirkt durch Stimulation von adrenocorticotropem Hormonrezeptoren, die sich hauptsächlich auf Nebennierenrinden-Zellen befinden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Giractide kann durch Festphasen-Peptidsynthese synthetisiert werden, eine Methode, die üblicherweise zur Herstellung von Peptiden verwendet wird. Dies beinhaltet die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Giractide beinhaltet die großtechnische Festphasen-Peptidsynthese, gefolgt von Reinigungsprozessen wie Hochleistungsflüssigkeitschromatographie, um die Reinheit des Endprodukts sicherzustellen. Die Synthese erfolgt unter kontrollierten Bedingungen, um die Integrität der Peptidkette zu erhalten und einen Abbau zu verhindern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Giractide durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den schwefelhaltigen Aminosäureresten auftreten, was zur Bildung von Disulfidbrücken führt.

Reduktion: Reduktionsreaktionen können Disulfidbrücken brechen und sie in Thiolgruppen zurückverwandeln.

Substitution: Aminosäurereste in Giractide können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können unter milden Bedingungen verwendet werden, um schwefelhaltige Reste zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol oder Beta-Mercaptoethanol werden verwendet, um Disulfidbrücken zu reduzieren.

Substitution: Die Aminosäurensubstitution kann mit bestimmten Reagenzien erreicht werden, die den Austausch einer Aminosäure durch eine andere während der Peptidsynthese erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfidbrücken.

Reduktion: Umwandlung von Disulfidbrücken in Thiolgruppen.

Substitution: Erstellung von Peptidanaloga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Giractide hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um Peptidsynthese- und Modifizierungsverfahren zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Stimulation von adrenocorticotropem Hormonrezeptoren und seinen Auswirkungen auf Nebennierenrinden-Zellen.

Medizin: Für potenzielle therapeutische Anwendungen bei Erkrankungen im Zusammenhang mit der Nebennierenfunktion untersucht.

Industrie: Bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt und als Referenzstandard in analytischen Verfahren.

Wirkmechanismus

Giractide entfaltet seine Wirkungen durch Bindung an und Aktivierung von adrenocorticotropem Hormonrezeptoren auf Nebennierenrinden-Zellen . Diese Aktivierung stimuliert die Produktion von Corticosteroiden, die eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse spielen, darunter Stressreaktion, Immunfunktion und Stoffwechsel. Die molekularen Ziele, die an diesem Weg beteiligt sind, umfassen die adrenocorticotrophen Hormonrezeptoren und nachgeschaltete Signalmoleküle, die die Wirkungen von Corticosteroiden vermitteln.

Analyse Chemischer Reaktionen

Types of Reactions

Giractide undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur-containing amino acid residues, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues in Giractide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize sulfur-containing residues.

Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol are used to reduce disulfide bonds.

Substitution: Amino acid substitution can be achieved using specific reagents that facilitate the exchange of one amino acid for another during peptide synthesis.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Conversion of disulfide bonds to thiol groups.

Substitution: Creation of peptide analogs with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Giractide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in stimulating adrenocorticotropic hormone receptors and its effects on adrenocortical cells.

Medicine: Explored for potential therapeutic applications in conditions related to adrenal gland function.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Wirkmechanismus

Giractide exerts its effects by binding to and activating adrenocorticotropic hormone receptors on adrenocortical cells . This activation stimulates the production of corticosteroids, which play a crucial role in regulating various physiological processes, including stress response, immune function, and metabolism. The molecular targets involved in this pathway include the adrenocorticotropic hormone receptors and downstream signaling molecules that mediate the effects of corticosteroids.

Vergleich Mit ähnlichen Verbindungen

Giractide ist einzigartig in seiner spezifischen Sequenz und Struktur, die es ihm ermöglicht, selektiv adrenocorticotrope Hormonrezeptoren zu stimulieren. Ähnliche Verbindungen umfassen:

Corticotropin: Das natürliche Hormon, von dem Giractide abgeleitet ist.

Synthetische Analoga von Corticotropin: Diese Verbindungen haben modifizierte Aminosäuresequenzen, um ihre Stabilität oder Aktivität zu verbessern.

Andere Peptidhormone: Wie Melanozyten-stimulierendes Hormon, das einige strukturelle Ähnlichkeiten mit Corticotropin aufweist, aber andere biologische Funktionen hat.

Giractide zeichnet sich durch seine spezifische Modifikation (Ersatz von 1-Serin durch Glycin) und seine gezielte Wirkung auf adrenocorticotrope Hormonrezeptoren aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht.

Eigenschaften

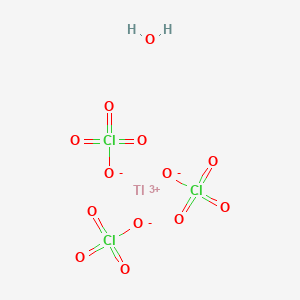

CAS-Nummer |

24870-04-0 |

|---|---|

Molekularformel |

C100H156N34O22S |

Molekulargewicht |

2218.6 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C100H156N34O22S/c1-56(2)82(96(155)118-53-79(138)120-65(23-9-12-37-101)85(144)124-66(24-10-13-38-102)87(146)125-67(27-16-41-114-99(108)109)86(145)123-64(83(105)142)26-15-40-113-98(106)107)133-95(154)77-29-18-43-134(77)97(156)71(25-11-14-39-103)121-80(139)52-117-84(143)74(47-59-50-116-63-22-8-7-21-62(59)63)130-88(147)68(28-17-42-115-100(110)111)126-92(151)73(45-57-19-5-4-6-20-57)129-93(152)75(48-60-51-112-55-119-60)131-89(148)69(34-35-81(140)141)127-90(149)70(36-44-157-3)128-94(153)76(54-135)132-91(150)72(122-78(137)49-104)46-58-30-32-61(136)33-31-58/h4-8,19-22,30-33,50-51,55-56,64-77,82,116,135-136H,9-18,23-29,34-49,52-54,101-104H2,1-3H3,(H2,105,142)(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,137)(H,123,145)(H,124,144)(H,125,146)(H,126,151)(H,127,149)(H,128,153)(H,129,152)(H,130,147)(H,131,148)(H,132,150)(H,133,154)(H,140,141)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,82-/m0/s1 |

InChI-Schlüssel |

UCAQRQOWAWUCJG-NIXLADBNSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN |

Isomerische SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CN |

Kanonische SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CN |

Sequenz |

GYSMEHFRWGKPVGKKRR |

Synonyme |

1-Gly-ACTH amide alpha (1-18) ACTH amide alpha (1-18), Gly(1)- ACTH-NH2 alpha (1-18), glycine(1)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-(4-aminobutylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)